6-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is part of a broader class of pyrazole derivatives known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . The presence of trifluoromethyl and dimethyl groups enhances its chemical stability and biological activity.
Preparation Methods
The synthesis of 6-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves cyclization reactions. One common method involves the reaction of 1-(thiazolo[4,5-b]pyridin-2-yl)hydrazine with acetylacetone in methanol using glacial acetic acid as a catalyst . This reaction proceeds through nucleophilic addition and dehydration processes, resulting in the formation of the pyrazole ring.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring into pyrazoline derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme Leishmania major pteridine reductase 1 (Lm-PTR1), which is essential for the parasite’s survival . The compound’s structure allows it to form stable complexes with the enzyme, thereby inhibiting its activity and leading to the death of the parasite.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine
Compared to these compounds, 6-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a more potent candidate for pharmaceutical and industrial applications.
Properties
Molecular Formula |
C14H14F3N5 |
---|---|
Molecular Weight |
309.29 g/mol |
IUPAC Name |
6-(1,5-dimethylpyrazol-4-yl)-1,3-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C14H14F3N5/c1-7-12-10(14(15,16)17)5-11(19-13(12)22(4)20-7)9-6-18-21(3)8(9)2/h5-6H,1-4H3 |
InChI Key |
JXIXLWBAMFKRRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2=NC3=C(C(=NN3C)C)C(=C2)C(F)(F)F |
Origin of Product |
United States |
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